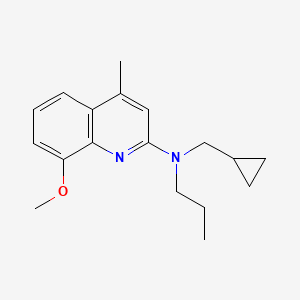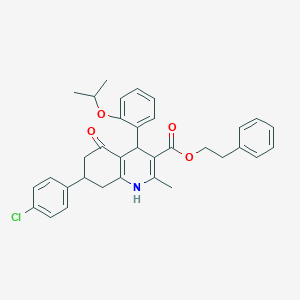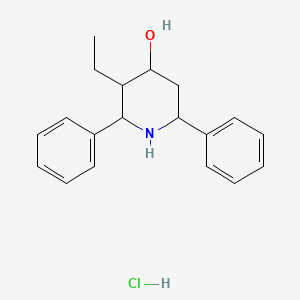![molecular formula C18H13FN4OS B5084686 N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)
N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide, commonly known as BF-168, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
BF-168 exerts its therapeutic effects by targeting specific molecular pathways in cells. In cancer cells, BF-168 inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In inflammatory cells, BF-168 inhibits the activation of NF-κB by blocking the activity of the protein IKKβ, which is involved in the signaling cascade leading to NF-κB activation. In neurological cells, BF-168 reduces neuroinflammation by inhibiting the activity of the protein COX-2, which is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
BF-168 has been shown to have various biochemical and physiological effects in cells. In cancer cells, BF-168 induces cell cycle arrest and apoptosis, leading to reduced cell proliferation and survival. In inflammatory cells, BF-168 reduces the production of inflammatory cytokines, leading to reduced inflammation. In neurological cells, BF-168 reduces neuroinflammation and improves cognitive function, potentially through the modulation of synaptic plasticity and neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BF-168 has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. However, BF-168 also has limitations, including its poor solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
BF-168 has several potential future directions for research, including its use as a therapeutic agent in cancer, inflammation, and neurological disorders. Additionally, BF-168 could be used as a tool compound for studying specific molecular pathways in cells. Further research is needed to optimize the synthesis and formulation of BF-168, as well as to investigate its potential clinical applications.
Métodos De Síntesis
BF-168 can be synthesized through a multi-step process involving the reaction of 2-chloro-1,3-thiazole with 2-fluoroaniline, followed by the reaction of the resulting intermediate with 2-aminobenzimidazole and acetic anhydride. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
BF-168 has been studied for its potential therapeutic effects in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, BF-168 has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, BF-168 has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In neurological disorder research, BF-168 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-13-6-2-1-5-12(13)17-20-11(10-25-17)9-16(24)23-18-21-14-7-3-4-8-15(14)22-18/h1-8,10H,9H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPBJBJMIALYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)



![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)

![N-(2,4-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5084690.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)

